3,6-Dimethyl-2,4-dinitroaniline

Descripción

Historical Context and Development

3,6-Dimethyl-2,4-dinitroaniline emerged as part of broader research into nitroaromatic compounds during the mid-20th century, driven by industrial demand for intermediates in dye synthesis and agrochemical development. Early studies on dinitroaniline derivatives focused on optimizing synthetic routes for herbicides, with patents from the 1970s describing nitration and alkylation techniques for structurally related compounds. While not as commercially prominent as its herbicidal analogs (e.g., trifluralin or pendimethalin), this compound gained attention for its unique substitution pattern, enabling investigations into regioselective nitration and steric effects in aromatic systems.

Chemical Classification and Relationship to Dinitroaniline Family

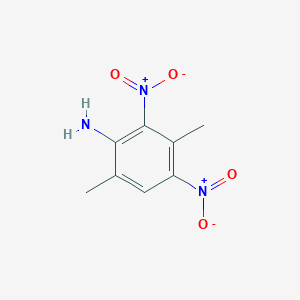

As a member of the dinitroaniline family, this compound belongs to a class of nitroaromatic compounds characterized by two nitro (-NO₂) groups and one amino (-NH₂) group on a benzene ring. Its structural distinction lies in the 3,6-dimethyl substitution , which differentiates it from simpler dinitroanilines like 2,4-dinitroaniline (Figure 1). This substitution pattern places methyl groups at meta positions relative to the amino group, creating steric and electronic effects that influence reactivity and crystallinity compared to non-alkylated analogs.

Table 1: Comparative Analysis of Dinitroaniline Isomers

Fundamental Chemical Identity and Registry Information

This compound is systematically identified by the following registry data:

Molecular Structural Features and Key Characteristics

The compound’s structure consists of a benzene ring with:

- An amino group (-NH₂) at position 1

- Nitro groups (-NO₂) at positions 2 and 4

- Methyl groups (-CH₃) at positions 3 and 6

Structural Analysis :

- Electronic Effects : The electron-withdrawing nitro groups deactivate the ring, making electrophilic substitution reactions unlikely at ortho/para positions relative to existing substituents.

- Steric Considerations : The 3,6-dimethyl groups create a steric barrier that influences crystal packing, as evidenced by its melting point of 203°C.

- Tautomerism : Unlike 4-nitroaniline derivatives, the 3,6-dimethyl substitution prevents significant keto-enol tautomerism due to the absence of acidic protons adjacent to nitro groups.

Table 2: Molecular Descriptors

Propiedades

IUPAC Name |

3,6-dimethyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLQVUSPNNDAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285910 | |

| Record name | 3,6-dimethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-52-0 | |

| Record name | 3,6-Dimethyl-2,4-dinitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dimethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,6-Dimethyl-2,4-dinitroaniline can be synthesized through the nitration of 3,6-dimethylaniline. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by minimizing the risks associated with the highly exothermic nitration reactions. The continuous-flow process also reduces the need for large quantities of solvents and improves the selectivity of the nitration reaction .

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

3,6-Dimethyl-2,4-dinitroaniline has a wide range of applications in scientific research and industry:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide action.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Widely used in the production of herbicides, particularly those targeting weed control in agricultural settings

Mecanismo De Acción

3,6-Dimethyl-2,4-dinitroaniline exerts its effects primarily through the inhibition of microtubule polymerization. It targets tubulin proteins in plants and protists, disrupting the formation of microtubules and thereby inhibiting cell division. This mechanism is similar to that of other dinitroaniline herbicides, which are known to cause swelling and brittleness in plant roots and shoots .

Comparación Con Compuestos Similares

Key Properties :

- Applications : Likely used as a diazo component in dyes, similar to structurally related compounds like 6-bromo-2,4-dinitroaniline .

Structural Analogues: Substituent Effects

N-Methyl-2,4-dinitroaniline (CAS RN: 2044-88-4)

- Molecular Formula : C₇H₇N₃O₄; Molecular Weight : 197.15 g/mol .

- Substituents : A single methyl group on the amine nitrogen (N-methyl) instead of methyl groups on the aromatic ring.

- Synthesis : Produced via reaction of 1-chloro-2,4-dinitrobenzene with methylamine in alcohol/aqueous sodium hydrosulfide .

- Properties : Higher solubility in organic solvents compared to 3,6-dimethyl-2,4-dinitroaniline due to reduced steric hindrance.

- Applications : Intermediate in pharmaceutical synthesis .

3-Methyl-2,4-dinitroaniline (CAS RN: 10202-92-3)

- Molecular Formula : C₇H₇N₃O₄; Molecular Weight : 197.15 g/mol .

- Substituents : Methyl group at the 3-position (vs. 3,6-dimethyl in the target compound).

- Properties : Likely lower melting point than this compound due to reduced symmetry and weaker crystal packing.

6-Chloro-2,4-dinitroaniline (CAS RN: 3531-19-9)

- Molecular Formula : C₆H₄ClN₃O₄; Molecular Weight : 217.57 g/mol .

- Substituents : Chlorine at the 6-position instead of methyl.

- Properties :

- Applications : Key intermediate in polyester dye synthesis .

Electronic and Acid-Base Properties

pKa Trends :

- N-Methoxy-2,4-dinitroaniline has a pKa of 9.2 , while N-methoxy-2,4,6-trinitroaniline is more acidic (pKa 5.2 ) due to enhanced electron-withdrawing effects from the third nitro group .

- This compound likely has a pKa closer to 9.2, as methyl groups are electron-donating and counteract nitro group acidity.

Colorimetric Behavior :

Physical Properties and Stability

Actividad Biológica

3,6-Dimethyl-2,4-dinitroaniline (CAS No. 6311-52-0) is an organic compound notable for its role in various biochemical applications, particularly in agriculture as a herbicide. This compound features two methyl groups and two nitro groups attached to the aniline structure, which significantly influences its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C8H9N3O4

- Molecular Weight : 211.17 g/mol

This compound primarily exerts its biological effects through the inhibition of microtubule polymerization . It specifically targets tubulin proteins, disrupting microtubule formation essential for cell division in plants and certain protists. This mechanism is characteristic of many dinitroaniline herbicides, leading to observable effects such as root swelling and brittleness in plant tissues .

Herbicidal Effects

The compound is predominantly used as a pre-emergent herbicide in agriculture. Its ability to inhibit cell division makes it effective against a variety of weeds. Research indicates that it can significantly reduce the growth of both monocotyledonous and dicotyledonous plants by interfering with their normal cellular processes .

Phytotoxicity Studies

A study conducted using the Allium test (a common method for assessing phytotoxicity) revealed that this compound exhibits substantial antimitotic activity. The results demonstrated that at certain concentrations, the compound effectively inhibited root growth in Allium cepa (onion), indicating its potential as a herbicide .

Toxicological Profile

The toxicity of this compound has been evaluated in various studies. It has been shown to produce DNA adducts and other metabolites that may have implications for human health and environmental safety . The compound's absorption and distribution patterns suggest that it is metabolized primarily in the liver, with significant urinary excretion of metabolites observed in animal studies .

Case Studies

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other dinitroanilines but exhibits unique properties due to its specific substitution pattern. The following table compares its biological activity with similar compounds:

| Compound | Mechanism of Action | Applications |

|---|---|---|

| 2,4-Dinitroaniline | Microtubule disruption | Herbicide |

| Pendimethalin | Microtubule inhibition | Pre-emergent herbicide |

| Trifluralin | Inhibition of cell division | Weed control |

Q & A

Q. What safety protocols are recommended for handling nitroaniline derivatives?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.

- Decomposition Mitigation : Store in amber vials at ≤4°C; avoid strong oxidizers due to explosive risks .

- Waste Disposal : Alkaline hydrolysis (pH > 10) followed by adsorption on activated carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.